3-Methoxytangeretin

Description

Properties

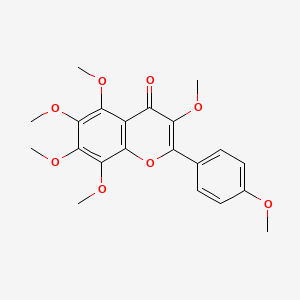

IUPAC Name |

3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIOZWXPDBWYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34170-18-8 | |

| Record name | 3-Methoxytangeretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYTANGERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxytangeretin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin is a polymethoxylated flavone (PMF), a class of bioactive compounds predominantly found in the plant kingdom, particularly within the peels of citrus fruits. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a detailed overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in this field.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, with its primary and most significant sources being the peels of various citrus fruits. The distribution of this compound can vary considerably depending on the species, cultivar, and environmental conditions.

Primary Natural Sources:

-

Citrus reticulata (Tangerine): The peel of the tangerine is a well-documented source of a diverse range of PMFs, including this compound.

-

Citrus aurantium (Bitter Orange): The fruit rind of the bitter orange has also been reported to contain this compound.

-

Drummondita calida: This plant, belonging to the Rutaceae family (the same family as citrus), has been identified as a natural source of this compound.

While the presence of this compound has been confirmed in these sources, specific quantitative data for this particular compound is scarce in publicly available literature. Research has more commonly focused on the quantification of more abundant PMFs such as tangeretin and nobiletin. The tables below present quantitative data for total PMFs and major individual PMFs in various citrus peels, which can serve as a proxy for estimating the potential yield of this compound.

Quantitative Data on Polymethoxylated Flavones in Citrus Peels

The concentration of PMFs in citrus peels can be substantial, making them a valuable source for extraction. The following tables summarize the quantitative data for total PMFs and key individual PMFs from various studies.

Table 1: Total Polymethoxylated Flavone (PMF) Content in Selected Citrus Peels

| Citrus Species/Cultivar | Total PMF Content (ppm, dry weight) | Reference |

| Ortanique | 34,393 ± 272 | [1] |

| Tangerine | 28,389 ± 343 | [1] |

| Mexican Sweet Orange | 21,627 ± 494 | [1] |

Table 2: Concentration of Major Polymethoxylated Flavones in Citrus reticulata 'Chachi' Fruit Parts

| Flavonoid | Peel (mg/g) | Pith (mg/g) | Endocarp (mg/g) |

| Naringin | 0.12 | 1.89 | 0.98 |

| Hesperidin | 25.43 | 2.34 | 0.08 |

| Didymin | 0.03 | 0.15 | 0.09 |

| Tangeretin | 0.45 | 0.05 | 0.01 |

| Nobiletin | 0.78 | 0.09 | 0.02 |

Data adapted from a study on flavonoids in Citrus reticulata 'Chachi' fruit. While this study did not quantify this compound, the data for tangeretin is included for reference.

Experimental Protocols

The extraction and quantification of this compound from its natural sources involve a series of well-established laboratory procedures. Below are detailed methodologies for extraction and analysis, synthesized from various scientific publications.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of PMFs from Citrus Peel

This protocol describes a modern and efficient method for extracting PMFs.

1. Sample Preparation:

- Obtain fresh citrus peels and wash them thoroughly to remove any surface contaminants.

- Sun-dry or freeze-dry the peels to a constant weight.

- Grind the dried peels into a fine powder using a laboratory mill.

2. Extraction Procedure:

- Weigh 10 g of the dried citrus peel powder and place it into a 250 mL flask.

- Prepare a solvent mixture of ethanol and water in a 4:1 (v/v) ratio.

- Add 100 mL of the solvent mixture to the flask containing the peel powder.

- Place the flask in an ultrasonic bath.

- Sonicate the mixture for 30-60 minutes at a controlled temperature.

- After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For a finer separation, centrifugation can be performed prior to filtration.

3. Post-Extraction Processing:

- Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.

- The resulting crude PMF extract can be freeze-dried or stored at -20°C for further analysis or purification.

Protocol 2: Quantification of PMFs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of PMFs.

1. Instrumentation and Columns:

- An HPLC system equipped with a UV detector is required.

- A C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm) is typically used.

2. Mobile Phase and Gradient:

- A gradient elution is commonly employed using a ternary mobile phase consisting of:

- Solvent A: Water

- Solvent B: Acetonitrile

- Solvent C: Methanol

- The specific gradient program will depend on the specific PMFs being analyzed and should be optimized for the best separation.

3. Sample and Standard Preparation:

- Dissolve the dried crude extract in the mobile phase or a suitable solvent like methanol.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

- Prepare a series of standard solutions of this compound (if available) or other relevant PMF standards at known concentrations to create a calibration curve.

4. Analysis:

- Inject the sample and standard solutions into the HPLC system.

- Monitor the elution of the compounds using the UV detector at a wavelength where PMFs exhibit strong absorbance (typically around 280-330 nm).

- Identify the this compound peak by comparing its retention time with that of the standard.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways Modulated by Polymethoxylated Flavones

Polymethoxylated flavones, including tangeretin and likely this compound, have been shown to exert their anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Figure 1: General workflow for the extraction and analysis of this compound.

References

The Biosynthesis of 3-Methoxytangeretin in Citrus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-methoxytangeretin, a polymethoxylated flavone (PMF) found in citrus species. PMFs are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This document details the enzymatic steps leading to the formation of this compound from the general flavonoid precursor, naringenin, with a particular focus on the crucial O-methylation reactions. While the complete pathway to tangeretin is relatively well-understood, the final conversion to this compound is an area of ongoing research. This guide synthesizes the current understanding, presents a putative final enzymatic step based on characterized O-methyltransferases (OMTs) in citrus, and provides detailed experimental protocols for the elucidation of this pathway. Quantitative data for key PMFs in citrus are summarized to provide context for researchers.

Introduction: The Significance of Polymethoxylated Flavones

Citrus fruits are a rich source of a diverse array of secondary metabolites, among which polymethoxylated flavones (PMFs) are particularly noteworthy for their potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties. These compounds are characterized by a flavone backbone with multiple methoxy groups attached to the aromatic rings. This compound, a specific PMF found in species such as Citrus reticulata[1], is distinguished by the presence of a methoxy group at the 3-hydroxyl position of the C-ring, a feature that can significantly influence its bioavailability and biological activity[2]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

The General Flavonoid Biosynthetic Pathway in Citrus

The biosynthesis of all flavonoids, including PMFs, begins with the phenylpropanoid pathway. The key steps leading to the central flavanone intermediate, naringenin, are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is subsequently activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .

-

Formation of the Chalcone Backbone: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

-

Isomerization to Naringenin: Finally, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin, a key branch-point intermediate.

The Putative Biosynthesis Pathway of this compound

The conversion of naringenin to this compound involves a series of hydroxylation and, most critically, multiple O-methylation steps catalyzed by a suite of O-methyltransferases (OMTs). While the precise sequence of these methylation events can vary, a plausible pathway is outlined below. The final step, the 3-O-methylation of a tangeretin precursor, is based on the characterization of citrus OMTs with relevant activities, although direct evidence for the conversion of tangeretin itself is still emerging.

From Naringenin to a Pentahydroxyflavone Precursor

Naringenin undergoes a series of hydroxylation and oxidation reactions to form a polyhydroxylated flavone scaffold. This process is catalyzed by enzymes such as flavone synthase (FNS), flavanone 3-hydroxylase (F3H), and flavonoid hydroxylases. The exact sequence can vary, leading to different hydroxylation patterns on the A and B rings.

O-Methylation Cascade to Tangeretin

The polyhydroxylated flavone precursor is then sequentially methylated by various OMTs. In citrus, a number of OMTs have been identified that exhibit regiospecificity for different hydroxyl groups. For instance, research on Citrus reticulata and other citrus species has identified OMTs that can methylate the 3'-, 5'-, 6-, 7-, and 8-hydroxyl positions[3][4][5]. The cumulative action of these enzymes leads to the formation of tangeretin (5,6,7,8,4'-pentamethoxyflavone).

The Final Step: 3-O-Methylation to this compound

The crucial final step in the biosynthesis of this compound is the methylation of the 3-hydroxyl group. While no enzyme has been definitively shown to catalyze the 3-O-methylation of tangeretin specifically, research points to strong candidates. An O-methyltransferase isolated from Citrus depressa, CdOMT5 , has been demonstrated to methylate the 3-, 5-, 6-, and 7-hydroxyl groups of flavones[4]. More recently, an OMT from Citrus reticulata cv. Chachiensis, CcOMT1 , was found to methylate the 3-hydroxyl of natsudaidain, another polymethoxylated flavone. These findings strongly suggest the existence of a flavonoid 3-O-methyltransferase in citrus capable of this final conversion.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data on Polymethoxylated Flavones in Citrus

While specific quantitative data for this compound is not widely available in the literature, the concentrations of its precursor, tangeretin, and the related PMF, nobiletin, have been reported in the peels of various citrus cultivars. This data provides a valuable reference for researchers investigating PMF biosynthesis.

| Citrus Cultivar | Tissue | Tangeretin (μg/g DW) | Nobiletin (μg/g DW) | Reference |

| 'Ougan' Mandarin (C. reticulata) | Flavedo | - | - | [4] |

| Ponkan Mandarin (C. reticulata) | Flavedo | High | High | [5] |

| Satsuma Mandarin (C. unshiu) | Flavedo | Low | Low | [5] |

| Jamaican Ortanique | Peel | High (Total PMFs: 34,393 ppm) | - | [6] |

| Jamaican Tangerine | Peel | High (Total PMFs: 28,389 ppm) | - | [6] |

| Mexican Sweet Orange | Peel | High (Total PMFs: 21,627 ppm) | - | [6] |

Note: Data presented as μg/g dry weight (DW) or as total PMFs in parts per million (ppm). Direct comparisons should be made with caution due to variations in analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.

Protocol for Identification and Cloning of a Candidate Flavonoid 3-O-Methyltransferase Gene

This protocol outlines the steps for identifying a candidate gene based on homology and cloning it for subsequent characterization.

Methodology:

-

Bioinformatic Analysis:

-

Utilize the amino acid sequences of known flavonoid 3-O-methyltransferases from other plant species as queries for a BLAST search against citrus genome and transcriptome databases (e.g., Citrus Genome Database).

-

Identify citrus OMT sequences with high homology.

-

-

RNA Extraction and cDNA Synthesis:

-

Collect fresh peel tissue from a citrus species known to produce this compound (e.g., C. reticulata).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

PCR Amplification and Cloning:

-

Design gene-specific primers with appropriate restriction sites for cloning into an expression vector.

-

Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase.

-

Analyze the PCR product by agarose gel electrophoresis to confirm the expected size.

-

Purify the PCR product from the gel.

-

Digest the purified PCR product and the expression vector (e.g., pET-28a) with the chosen restriction enzymes.

-

Ligate the digested insert and vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation.

-

Select positive clones and verify the insert by colony PCR and restriction digestion.

-

-

Sequence Verification:

-

Isolate the plasmid DNA from a positive clone and send it for Sanger sequencing to confirm the full-length coding sequence of the candidate OMT gene.

-

Protocol for Heterologous Expression and Purification of the Recombinant OMT

This protocol describes the expression of the cloned OMT gene in E. coli and the purification of the recombinant protein.

Methodology:

-

Transformation into Expression Host:

-

Transform the verified expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 4,000 x g for 20 min at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 12,000 x g for 30 min at 4°C to pellet cell debris.

-

If the OMT is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

-

Protein Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Protocol for In Vitro OMT Enzyme Assay

This protocol details the procedure for determining the enzymatic activity and substrate specificity of the purified recombinant OMT.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-8.5)

-

1-5 µg of purified recombinant OMT

-

100 µM of the flavonoid substrate (e.g., a 3-hydroxy-polymethoxyflavone precursor to tangeretin)

-

200 µM of the methyl donor, S-adenosyl-L-methionine (SAM)

-

Bring the final reaction volume to 100 µL with sterile water.

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30-37°C for 30-60 minutes.

-

Prepare a negative control reaction without the enzyme or without SAM.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

-

Extract the reaction products twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Product Analysis by HPLC and LC-MS:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by reverse-phase HPLC with a C18 column and a UV-Vis detector. Use a gradient of acetonitrile and water (both with 0.1% formic acid) for elution.

-

Monitor for the appearance of a new peak corresponding to the methylated product and a decrease in the substrate peak.

-

Confirm the identity of the product by LC-MS/MS analysis. The methylated product will have a mass-to-charge ratio (m/z) that is 14 units higher than the substrate, corresponding to the addition of a methyl group.

-

Conclusion and Future Directions

The biosynthesis of this compound in citrus is a complex process involving a series of enzymatic reactions, culminating in a cascade of O-methylations. While the pathway to its precursor, tangeretin, is becoming clearer with the identification of several citrus OMTs, the specific enzyme responsible for the final 3-O-methylation step remains to be definitively identified. The candidate enzymes CdOMT5 and CcOMT1 provide promising avenues for future research. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate this final step and to further explore the fascinating biochemistry of polymethoxylated flavones in citrus. Future work should focus on the in vitro characterization of these candidate OMTs with tangeretin precursors as substrates and on in vivo studies using gene silencing or overexpression to confirm their role in the biosynthesis of this compound. A deeper understanding of this pathway will be instrumental in the metabolic engineering of citrus or microbial systems for the enhanced production of this and other valuable bioactive compounds.

References

- 1. This compound | C21H22O8 | CID 11741814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Methoxytangeretin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxyflavone (PMF) found in citrus peels, is a subject of growing interest within the scientific community due to the therapeutic potential exhibited by structurally similar flavonoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. While direct experimental data for this specific compound remains limited, this document extrapolates potential biological activities and relevant experimental protocols based on studies of its isomers and other closely related PMFs. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into the therapeutic applications of this compound.

Chemical Structure and Identification

This compound is a flavonoid characterized by a flavone backbone with six methoxy groups attached. Its systematic IUPAC name is 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one.[1] It is also known by the synonym 3,5,6,7,8,4'-Hexamethoxyflavone.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1] |

| Synonyms | 3,5,6,7,8,4'-Hexamethoxyflavone[1] |

| Molecular Formula | C₂₁H₂₂O₈[1] |

| CAS Number | 34170-18-8[1] |

| PubChem CID | 11741814[1] |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC[1] |

| InChIKey | OBIOZWXPDBWYHB-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The following table summarizes computed data available from public chemical databases.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 402.4 g/mol [1] |

| Exact Mass | 402.13146766 g/mol [1] |

| Topological Polar Surface Area | 81.7 Ų[1] |

| XLogP3-AA (Predicted) | 3.2 |

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for future pharmacological and developmental studies.

Spectral Data

Expected Spectral Characteristics (Based on Structure):

-

¹H NMR: Signals corresponding to methoxy group protons (singlets, ~3.8-4.0 ppm), aromatic protons on the A and B rings (doublets and multiplets, ~6.5-8.0 ppm).

-

¹³C NMR: Resonances for methoxy carbons (~55-62 ppm), aromatic and flavonoid backbone carbons (~90-180 ppm), and the carbonyl carbon (~175-185 ppm).

-

Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with characteristic fragmentation patterns of the flavonoid core and loss of methyl groups.

-

UV-Vis Spectroscopy: Absorption bands characteristic of the flavone chromophore, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).

Biological Activities and Potential Therapeutic Applications

Direct experimental evidence for the biological activities of this compound is sparse. However, extensive research on its structural isomers and other polymethoxyflavones provides a strong basis for predicting its potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Polymethoxyflavones are well-documented for their anti-inflammatory properties. Studies on structurally similar compounds suggest that this compound likely modulates key inflammatory signaling pathways. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3][4]

The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] Inhibition of these pathways prevents the translocation of transcription factors like p65 into the nucleus, thereby reducing the expression of pro-inflammatory genes.[2][3][4]

References

- 1. This compound | C21H22O8 | CID 11741814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxytangeretin CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical properties of 3-Methoxytangeretin, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

This compound is a polymethoxylated flavone, a type of flavonoid compound. It is characterized by the presence of multiple methoxy groups attached to the basic flavone structure. The following table summarizes its key chemical identifiers and properties.

| Identifier Type | Value |

| CAS Number | 34170-18-8[1] |

| IUPAC Name | 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1] |

| Molecular Formula | C21H22O8[1][2] |

| Molecular Weight | 402.4 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC[1] |

| InChI | InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3[1][2] |

| InChIKey | OBIOZWXPDBWYHB-UHFFFAOYSA-N[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific assays involving this compound are crucial for reproducible research. The following sections would typically detail these methodologies.

(At present, specific, detailed experimental protocols for this compound are not available in the provided search results. Further literature review would be required to populate this section.)

Biological Activity and Signaling Pathways

This compound, like other flavonoids, is investigated for its potential biological activities. Understanding its mechanism of action often involves elucidating its role in cellular signaling pathways.

(Specific signaling pathways modulated by this compound are not detailed in the initial search results. A hypothetical workflow for investigating such a pathway is presented below.)

Caption: A generalized workflow for assessing the inhibitory effect of this compound on a target kinase and its downstream signaling pathway.

References

3-Methoxytangeretin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxyflavone (PMF) found in the peel of citrus fruits, is a compound of growing interest in the scientific community. While research specifically focused on this compound is still emerging, its structural similarity to other well-studied PMFs, such as tangeretin and nobiletin, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure. These compounds are abundant in the peels of citrus fruits, such as sweet oranges (Citrus sinensis) and mandarins (Citrus reticulata)[1]. This compound, also known as 3,5,6,7,8,4'-hexamethoxyflavone, is a member of this family. While its biological activities have not been as extensively studied as those of tangeretin or nobiletin, its chemical structure suggests it may share similar pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities[1][2]. This guide aims to consolidate the existing, albeit limited, data on this compound and to extrapolate potential activities based on the established mechanisms of closely related PMFs.

Anticancer Activity

While direct, extensive studies on the anticancer effects of this compound are limited, the broader class of polymethoxyflavones has demonstrated significant potential in this area. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data

Specific IC50 values for this compound's anticancer activity are not widely reported in the currently available literature. However, data from closely related polymethoxyflavones provide a valuable reference point for its potential potency.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| 5,6,7,3′,4′,5′-Hexamethoxyflavone | Hs578T (Triple-negative breast cancer) | Growth Inhibition | ~50 (at 72h) | [3] |

| Nobiletin (5,6,7,8,3′,4′-Hexamethoxyflavone) | Hs578T (Triple-negative breast cancer) | Growth Inhibition | ~50 (at 72h) | [3] |

| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) | HCT116 (Colon cancer) | Colony Formation Inhibition | Dose-dependent inhibition | [4] |

| Tangeretin | A549 (Lung cancer) | Apoptosis Induction | Dose-dependent | [5] |

Potential Mechanisms of Action & Signaling Pathways

Based on studies of related PMFs, this compound may exert its anticancer effects through the modulation of several critical signaling pathways.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers[6]. Flavonoids have been shown to modulate MAPK signaling, thereby inhibiting cancer cell growth[6]. It is plausible that this compound could inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer[7][8]. Inhibition of this pathway can lead to decreased cancer cell survival and increased apoptosis. The structural similarity of this compound to other flavonoids that inhibit this pathway suggests it may also act as a PI3K/Akt inhibitor[7].

Below is a conceptual diagram illustrating the potential inhibitory effects of this compound on these pathways.

Conceptual diagram of potential this compound action.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[9][10][11][12].

The following diagram outlines the workflow for a typical cell-based cytotoxicity assay.

Workflow for assessing cytotoxicity.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Polymethoxyflavones have been reported to possess potent anti-inflammatory properties.

Quantitative Data

| Compound | Assay | Target | IC50 Value (µg/mL) | Reference |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | COX-1 Inhibition | COX-1 | 2.76 | [13] |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | COX-2 Inhibition | COX-2 | 1.99 | [13] |

Potential Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of PMFs are often mediated through the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways.

-

Inhibition of COX and LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

-

MAPK Pathway: As mentioned in the context of cancer, the MAPK pathway also plays a crucial role in the inflammatory response. Inhibition of p38 MAPK and JNK is a known anti-inflammatory mechanism of some flavonoids.

The potential anti-inflammatory mechanism of this compound is depicted below.

Inhibition of the NF-κB pathway.

Experimental Protocols

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, a well-documented cause of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound[14].

Neuroprotective Activity

Neurodegenerative diseases are a growing global health concern. Flavonoids have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.

Quantitative Data

Direct experimental data on the neuroprotective effects of this compound is currently lacking. The table below presents data for a related flavonoid to indicate potential activity.

| Compound | Model | Effect | Dosage | Reference |

| Naringenin | Trimethyltin-induced cognitive deficits in rats | Reversed cognitive deficits and neuronal loss | 100 mg/kg | [15] |

Potential Mechanisms of Action & Signaling Pathways

The neuroprotective effects of flavonoids are multifaceted and may involve:

-

Antioxidant Activity: Reducing oxidative stress by scavenging reactive oxygen species (ROS) is a key neuroprotective mechanism.

-

Anti-inflammatory Effects: As described previously, inhibiting neuroinflammation is crucial for protecting neuronal cells.

-

Modulation of Pro-survival Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can protect neurons from apoptosis.

Experimental Protocols

In Vitro Neuroprotection Assay using a Neurotoxin-induced Cell Death Model

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP+) to induce cell death.

-

Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of cells treated with this compound to that of untreated control cells to determine the neuroprotective effect.

Conclusion and Future Directions

This compound is a polymethoxyflavone with significant, yet largely unexplored, therapeutic potential. Based on the biological activities of structurally similar compounds, it is likely to possess anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on isolating or synthesizing pure this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for its development as a potential therapeutic agent. Quantitative structure-activity relationship (QSAR) studies could also help in designing more potent analogs. The information presented in this guide provides a foundational framework to stimulate and guide these future research endeavors.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxytangeretin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxylated flavone found in citrus peels, is a compound of increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its antioxidant and anti-inflammatory properties. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related polymethoxylated flavones (PMFs) to infer its likely biological activities and mechanisms of action. This guide summarizes key in vitro data, details relevant experimental protocols, and visualizes the critical signaling pathways potentially modulated by this compound, offering a valuable resource for researchers and drug development professionals.

Introduction

Polymethoxylated flavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure. Found predominantly in the peels of citrus fruits, PMFs have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound (3,5,6,7,8,4'-Hexamethoxyflavone) is a specific PMF that, based on the activities of structurally similar compounds, is predicted to possess significant therapeutic potential. This guide will delve into the anticipated antioxidant and anti-inflammatory properties of this compound, drawing parallels from closely related molecules to provide a foundational understanding for future research and development.

Antioxidant Properties

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from studies on structurally analogous compounds. A closely related isomer, 3,5,6,7,3',4'-hexamethoxyflavone, has demonstrated potent anti-inflammatory effects in vitro. These findings provide a strong basis for predicting the anti-inflammatory profile of this compound.

Inhibition of Inflammatory Mediators

Research on a structural isomer of this compound has shown significant inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This includes the reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are critical mediators of the inflammatory response. The inhibitory effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, have also been quantified.

Table 1: Inhibitory Effects of a this compound Isomer on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [1][2]

| Parameter | Concentration | % Inhibition | IC₅₀ Value |

| NO Production | 10 µM | ~40% | Not Reported |

| 50 µM | ~75% | ||

| 100 µM | ~90% | ||

| PGE₂ Production | 10 µM | ~30% | Not Reported |

| 50 µM | ~65% | ||

| 100 µM | ~85% | ||

| iNOS Protein Expression | 100 µM | Significant Reduction | Not Reported |

| COX-2 Protein Expression | 100 µM | Significant Reduction | Not Reported |

Note: Data presented is for 3,5,6,7,3',4'-hexamethoxyflavone, a structural isomer of this compound.

Molecular Mechanisms of Action

The anti-inflammatory effects of polymethoxylated flavones, and likely this compound, are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, the antioxidant response is likely governed by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Studies on related PMFs suggest that this compound likely inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][2]

MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes, including inflammation. Inflammatory stimuli can activate these kinases, which in turn can activate transcription factors that drive pro-inflammatory gene expression. Evidence from a structural isomer of this compound suggests that it may inhibit the phosphorylation of ERK, thereby suppressing downstream inflammatory signaling.[2]

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Many flavonoids are known to activate the Nrf2 pathway, and it is highly probable that this compound shares this ability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution (0.1 mM in methanol), this compound (various concentrations dissolved in DMSO or methanol), Ascorbic acid (positive control).

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Trolox (positive control).

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

-

Cell Line: RAW 264.7 murine macrophages.

-

Reagents: Lipopolysaccharide (LPS), this compound, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite (for standard curve).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

This can be assessed by measuring the production of PGE2 or by a direct enzyme inhibition assay.

-

Method 1: PGE2 Measurement in Cell Culture

-

Follow the cell culture and treatment protocol as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Method 2: In Vitro COX-2 Inhibitor Screening Assay

-

Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).

-

Follow the manufacturer's protocol, which typically involves incubating recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence and absence of this compound.

-

The inhibition of COX-2 activity is determined by measuring the formation of the product.

-

Conclusion and Future Directions

While direct experimental evidence for the antioxidant and anti-inflammatory properties of this compound is still emerging, the data from closely related polymethoxylated flavones provides a strong rationale for its potential as a therapeutic agent. The likely mechanisms of action involve the modulation of key inflammatory and antioxidant signaling pathways, including NF-κB, MAPK, and Nrf2.

Future research should focus on:

-

Quantitative in vitro studies: Determining the IC₅₀ values of this compound in various antioxidant and anti-inflammatory assays.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation and oxidative stress-related diseases.

-

Mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies: Comparing the activity of this compound with other PMFs to understand the role of the specific methoxylation pattern.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxytangeretin: A Technical Guide to Potential Therapeutic Applications and Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a technical overview of 3-Methoxytangeretin. A comprehensive review of the scientific literature reveals a notable scarcity of specific biological activity data for this compound. Therefore, this guide synthesizes the available chemical information for this compound and extrapolates potential therapeutic applications and mechanisms of action based on data from the broader class of polymethoxyflavones (PMFs) and the closely related compound, tangeretin. The experimental protocols and signaling pathways described herein are presented as a foundational framework for future research into this specific molecule.

Introduction to this compound

This compound is a naturally occurring polymethoxyflavone found in citrus peels, such as from Citrus reticulata[1]. Flavonoids, particularly PMFs, are a class of plant secondary metabolites renowned for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties[2]. Structurally, this compound belongs to the flavone class of compounds, characterized by a 2-phenyl-4H-chromen-4-one backbone[1]. The extensive methoxylation of this molecule is believed to enhance its metabolic stability and membrane permeability, potentially increasing its bioavailability and therapeutic efficacy compared to its polyhydroxylated counterparts.

Despite its presence in natural sources and its promising chemical structure, this compound remains significantly understudied. This guide aims to bridge the current knowledge gap by proposing potential therapeutic avenues and providing a detailed methodological blueprint for its systematic investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its investigation in drug discovery and development.

| Property | Value | Source |

| IUPAC Name | 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one | PubChem[1] |

| Synonyms | 3,5,6,7,8,4'-Hexamethoxyflavone, Flavone, 3,4',5,6,7,8-hexamethoxy- | PubChem[1] |

| CAS Number | 34170-18-8 | PubChem[1] |

| Molecular Formula | C₂₁H₂₂O₈ | PubChem[1] |

| Molecular Weight | 402.4 g/mol | PubChem[1] |

Potential Therapeutic Application: Oncology

The anti-cancer potential of polymethoxyflavones is well-documented. Structurally similar compounds, such as tangeretin, have demonstrated selective toxicity against various cancer cell lines, including breast, prostate, lung, and colon cancer[2]. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[2].

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

A central signaling pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which governs cell proliferation, survival, and growth. Many flavonoids are known to exert their anti-cancer effects by inhibiting this pathway. It is hypothesized that this compound could act as an inhibitor of key kinases within this cascade.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of tangeretin , a closely related polymethoxyflavone, against various cancer cell lines. This data serves as a benchmark for potential efficacy studies of this compound.

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| Tangeretin | AGS | Gastric Cancer | 33.57 | [3] |

| Tangeretin | PC-3 | Prostate Cancer | ~25-100 | [2] |

| Tangeretin | Lung Cancer Cells | Lung Cancer | ~25-100 | [2] |

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells, including vehicle controls, should be maintained below 0.5%. Cells are treated with the compound for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Potential Therapeutic Application: Neuroprotection

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[1]. Flavonoids have been shown to exert neuroprotective effects by mitigating these processes[4][5]. Tangeretin, for example, has been shown to protect against neuronal damage by reducing oxidative stress and inflammation in various disease models[1][4].

Hypothesized Mechanism of Action: Anti-Neuroinflammatory Effects

Microglia, the resident immune cells of the central nervous system, can become over-activated in disease states, releasing pro-inflammatory cytokines and reactive oxygen species (ROS). It is hypothesized that this compound may suppress this activation by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway.

Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 to 50 µM) for 1-2 hours.

-

Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells is left unstimulated as a negative control.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

-

The plate is incubated for 10 minutes at room temperature.

-

-

Data Acquisition: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. Potential cytotoxicity of the compound at the tested concentrations should be concurrently evaluated using the MTT assay to ensure that the observed reduction in NO is not due to cell death.

General Research Workflow

The systematic evaluation of a novel compound like this compound follows a multi-stage process, from initial screening to in-depth mechanistic studies. The following workflow is proposed for its investigation.

Conclusion and Future Directions

This compound is a polymethoxyflavone with a chemical structure suggestive of significant therapeutic potential. However, it remains a largely uncharacterized molecule in the scientific literature. The clear and immediate next step is the systematic in vitro screening of this compound against a broad panel of cancer cell lines and in assays relevant to inflammation and neuroprotection.

Future research should focus on:

-

Executing foundational studies as outlined in this guide to establish a baseline biological activity profile.

-

Elucidating specific molecular targets through techniques like cellular thermal shift assays (CETSA) or affinity chromatography.

-

Conducting in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety, should promising in vitro data emerge.

-

Exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory drugs.

This technical guide provides the foundational logic and methodological framework necessary to initiate a comprehensive investigation into the therapeutic applications of this compound, a promising but currently under-explored natural product.

References

- 1. This compound | C21H22O8 | CID 11741814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Anticancer Perspective of Tangeretin: A Small Review [mdpi.com]

- 3. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 3-Methoxytangeretin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin, a polymethoxylated flavone found in citrus peels, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties. Its structural analog, tangeretin, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of in silico methodologies to predict the molecular targets of this compound, offering a rational approach to understanding its mechanism of action and exploring its therapeutic potential. By leveraging computational tools, researchers can efficiently identify and prioritize protein targets for further experimental validation.

This guide details the application of reverse docking, pharmacophore modeling, and network pharmacology for the prediction of this compound's biological targets. It also provides detailed experimental protocols for these computational methods and visualizes the key signaling pathways—PI3K/Akt, MAPK, and Apoptosis—that are likely to be modulated by this compound.

Data Presentation: Predicted and Known Interactions

Due to the limited direct experimental data on this compound, the following tables summarize a combination of in silico predictions for the closely related tangeretin and experimental data on its biological effects. These values serve as a foundational dataset for initiating in silico target prediction studies for this compound.

Table 1: In Silico Docking Scores of Tangeretin with Predicted Targets

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |

| PIK3CA | 4L2Y | Tangeretin | -8.5 | ILE932 | [3] |

| MMP9 | 4H3X | Tangeretin | -7.9 | LEU188, VAL198, GLY199, HIS226, GLU227, PRO242, TYR248 | [3] |

| PTGS2 (COX-2) | 5F19 | Tangeretin | -9.2 | GLN203 | [3] |

Table 2: Experimental IC50 Values of Tangeretin

| Target/Cell Line | Assay | IC50 Value | Reference |

| PC-3 (Prostate Cancer) | MTT Assay (72h) | 75 µM | [4] |

| LNCaP (Prostate Cancer) | MTT Assay (72h) | 65 µM | [4] |

| A549 (Lung Cancer) | MTT Assay (24h) | 118.5 µM | [5] |

| HEK293T | MTT Assay | 500 µM | [6] |

| COX-2 | PGE2 reduction | Better inhibitory activity than nobiletin | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Reverse Docking Protocol using AutoDock Vina

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking the ligand against a large library of protein structures.[9]

Objective: To identify potential protein targets for this compound.

Materials:

-

3D structure of this compound (SDF or MOL2 format).

-

A database of 3D protein structures (e.g., PDB, scPDB).

-

AutoDock Tools (MGLTools)

-

AutoDock Vina

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem.

-

Use AutoDock Tools to add hydrogens, compute Gasteiger charges, and save the ligand in PDBQT format.

-

-

Receptor Preparation:

-

Download the 3D structures of potential target proteins from the PDB.

-

Using AutoDock Tools, remove water molecules and heteroatoms, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptors in PDBQT format.

-

-

Grid Box Definition:

-

For each receptor, define a grid box that encompasses the binding site. If the binding site is unknown, the grid box should cover the entire protein surface for blind docking. This can be done interactively in AutoDock Tools.

-

-

Configuration File:

-

Create a configuration file (e.g., config.txt) for each docking run, specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

-

Running AutoDock Vina:

-

Execute the docking from the command line: vina --config config.txt --log log.txt

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Rank the protein targets based on the predicted binding affinities. Lower binding energies indicate more favorable interactions.

-

Visualize the top-ranked protein-ligand complexes using software like PyMOL or Discovery Studio to analyze the interactions.

-

Pharmacophore Modeling Protocol using Discovery Studio

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[10]

Objective: To develop a pharmacophore model for potential binders of a target of interest and screen for compounds with similar features.

Materials:

-

A set of known active ligands for a specific target.

-

Discovery Studio software.

Methodology:

-

Training Set Preparation:

-

Collect a set of structurally diverse molecules with known activity against the target of interest.

-

Import the molecules into Discovery Studio and assign activity values.

-

-

Pharmacophore Model Generation:

-

Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.[11]

-

The software will generate a set of pharmacophore hypotheses based on the common chemical features of the active compounds.

-

-

Model Validation:

-

Validate the generated pharmacophore models using a test set of known active and inactive compounds.

-

A good model should be able to distinguish between active and inactive molecules.

-

-

Database Screening:

-

Use the validated pharmacophore model to screen a 3D database of compounds (e.g., ZINC, ChemBridge).

-

The screening will identify molecules that fit the pharmacophore model.

-

-

Hit Filtering and Analysis:

-

Filter the hits based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

The top-ranked hits can then be subjected to further analysis, such as molecular docking.

-

Network Pharmacology Protocol using Cytoscape

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective.[12][13]

Objective: To construct and analyze a network of potential targets of this compound and their associated pathways.

Materials:

-

List of potential targets of this compound (from reverse docking or literature).

-

Cytoscape software.

-

STRING database.

Methodology:

-

Target List Compilation:

-

Compile a list of potential protein targets for this compound from reverse docking results, literature mining, and databases like STITCH and SwissTargetPrediction.

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the list of target proteins into the STRING database to retrieve known and predicted protein-protein interactions.

-

Export the interaction network from STRING and import it into Cytoscape.[13]

-

-

Network Analysis:

-

In Cytoscape, analyze the network topology to identify key nodes (hub proteins) with high degrees of connectivity. These hub proteins are often crucial for the biological processes.

-

Use Cytoscape's built-in tools to calculate network parameters such as degree, betweenness centrality, and closeness centrality.

-

-

Functional Enrichment Analysis:

-

Use a Cytoscape app like ClueGO or the web-based tool DAVID to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the network proteins.

-

This analysis will reveal the biological processes and signaling pathways that are significantly associated with the predicted targets.

-

-

Network Visualization:

-

Visualize the network in Cytoscape, highlighting the hub proteins and enriched pathways. This provides a comprehensive view of the potential mechanism of action of this compound.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

References

- 1. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Integrative Bioinformatics Study of Tangeretin Potential Targets for Preventing Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of tangeretin as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tangeretin suppresses IL-1beta-induced cyclooxygenase (COX)-2 expression through inhibition of p38 MAPK, JNK, and AKT activation in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]

- 12. GitHub - mugpeng/Network-pharmacology-simple-tutorial: From TCMSP by spider to cytoscape network plot. [github.com]

- 13. researchgate.net [researchgate.net]

3-Methoxytangeretin: A Comprehensive Technical Review of its History, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxylated flavone (PMF) found in the peel of citrus fruits, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive review of the current literature on this compound, detailing its history, physicochemical properties, and known biological activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's modulation of critical cellular signaling pathways.

Introduction

Polymethoxylated flavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their core flavone structure. These natural products, abundant in the peels of citrus fruits like tangerines (Citrus reticulata) and sweet oranges (Citrus sinensis), have garnered significant attention for their diverse pharmacological activities. Among these, this compound (3,5,6,7,8,4'-Hexamethoxyflavone) is a notable member. This document serves as an in-depth technical resource for researchers, covering the known history, chemical properties, and biological effects of this compound.

History and Natural Occurrence

This compound is a naturally occurring flavonoid. It has been identified as a constituent of several plant species, most notably in the peel of Citrus reticulata (tangerine)[1]. It is also found in Drummondita calida[1]. While the broader class of polymethoxylated flavones has been studied for decades, specific details regarding the first isolation and characterization of this compound are not extensively documented in readily available literature. Its presence in citrus peels, a byproduct of the juice industry, makes it a readily available phytochemical for research and potential therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |